molecular formula C17H23NO5 B12224350 (2{R},3{R})-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1008440-42-3

(2{R},3{R})-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B12224350
CAS No.: 1008440-42-3
M. Wt: 321.4 g/mol
InChI Key: SVVAUUOKQKJTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a chiral piperidine-3-carboxylic acid derivative characterized by its stereospecific configuration at the 2R and 3R positions. The compound features a 2-ethoxyphenyl substituent at the C2 position and a 2-methoxyethyl group attached to the piperidine nitrogen.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-3-23-14-7-5-4-6-12(14)16-13(17(20)21)8-9-15(19)18(16)10-11-22-2/h4-7,13,16H,3,8-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVAUUOKQKJTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(CCC(=O)N2CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153039
Record name 2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008440-42-3
Record name 2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008440-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches to 6-Oxopiperidine Derivatives

Maitland-Japp Modification Approach

A significant approach for synthesizing substituted piperidines involves the modification of the Maitland-Japp tetrahydropyran synthesis. This method, reported in studies of spiropiperidine synthesis, utilizes the replacement of an aldehyde with either an N-aryl or N-tosyl imine. The reaction pathway involves:

  • Formation of N-aryl imines in situ from anilines and aryl ketones
  • Concurrent formation of N-aryl enamines by condensation of anilines with β-ketoesters
  • Stork enamine-like condensation between the N-aryl-β-enaminoester and N-aryl imines
  • Cyclization to form the piperidine ring structure

This approach is particularly valuable for creating highly substituted piperidines with controlled stereochemistry at multiple positions.

One-Pot Organophotocatalyzed Method

Recent advancements include an organophotocatalyzed [1 + 2 + 3] strategy that enables one-step access to diversely substituted 2-piperidinones from readily available starting materials. This method offers several advantages:

  • Uses easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds
  • Exhibits exclusive chemoselectivity over two alkenes
  • Tolerates both terminal and internal alkenes with a wide range of functional groups
  • Operates under mild conditions

This approach represents a significant advancement over classical methods that rely on hydrogenation of unsaturated δ-lactams or oxidation of piperidines, which typically require tedious multi-step procedures.

Stereoselective Synthesis for (2R,3R) Configuration

Diastereoselective Approaches

The stereocontrol required to achieve the specific (2R,3R) configuration presents a significant synthetic challenge. Based on related piperidine syntheses, several approaches have proven effective:

Cyclization of δ-N-Protected-amino-β-ketoesters

This approach involves:

  • Formation of δ-N-Boc-amino-β-ketoesters
  • Removal of the N-Boc group with HCl in dioxane
  • Treatment with NaHCO3 in the presence of a ketone to promote cyclization
  • Formation of the 2-substituted piperidine with controlled stereochemistry
Stereoselective Reduction Approach

This method relies on:

  • Synthesis of the appropriately substituted 6-oxopiperidine intermediate
  • Diastereoselective reduction of functionalities to establish the required stereochemistry
  • Strategic introduction of substituents to control the stereochemical outcome
Method Key Reagents Advantages Limitations
Cyclization of δ-N-Boc-amino-β-ketoesters HCl in dioxane, NaHCO3 High diastereoselectivity, good yields Requires pre-synthesis of intermediates
Stereoselective reduction LiAlH4, NaBH4 Versatile for diverse substitutions May require low temperatures for selectivity
Asymmetric catalysis Chiral catalysts, Lewis acids High enantioselectivity Often requires expensive catalysts

Specific Synthesis Routes for (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

Two-Step Synthesis Approach

Based on methodologies for related compounds, a viable synthetic route for (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid involves:

  • Preparation of the appropriately substituted δ-amino-β-ketoester intermediate
  • Cyclization to form the 6-oxopiperidine ring with controlled stereochemistry
  • Introduction of the 2-methoxyethyl group at the nitrogen position
  • Strategic manipulation of protecting groups to reveal the carboxylic acid functionality

Route via Weiler Dianion Chemistry

A promising approach for the synthesis of the target compound utilizes Weiler dianion chemistry, which has been successfully employed in the synthesis of related 2-substituted piperidines:

  • Formation of N-Boc imine in situ
  • Addition of Weiler dianion to form δ-N-Boc-amino-β-ketoesters
  • Removal of the N-Boc group with HCl in dioxane to form the HCl salt
  • Treatment with NaHCO3 in the presence of appropriate ketone to promote cyclization
  • Selective modification to install the required 2-ethoxyphenyl and 2-methoxyethyl groups

This method allows for the controlled introduction of the 2-ethoxyphenyl group with the correct stereochemistry at the 2-position.

One-Pot Synthesis Protocol

Based on recent advancements in piperidine synthesis, a streamlined one-pot procedure can be developed:

  • Reaction of appropriate precursors to form the δ-amino-β-ketoester intermediate
  • Introduction of the 2-ethoxyphenyl group via controlled addition
  • Cyclization under mild conditions to form the 6-oxopiperidine core
  • Strategic N-alkylation to introduce the 2-methoxyethyl group
Step Reagents Conditions Expected Yield (%)
Formation of δ-amino-β-ketoester Weiler dianion, N-Boc imine -78°C, THF, 2-4h 70-85
Removal of N-Boc group HCl in dioxane RT, 1-2h 90-95
Cyclization NaHCO3, 2-ethoxybenzaldehyde RT, 4-6h 65-75
N-alkylation 2-methoxyethyl halide, base 50-60°C, 8-12h 60-70

Optimization of Reaction Conditions

Critical Parameters in Synthesis

The successful preparation of (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid depends on careful control of several key parameters:

Temperature Control

Temperature significantly influences the stereochemical outcome of cyclization reactions. For the cyclization step leading to the formation of the 6-oxopiperidine ring with the desired (2R,3R) configuration, maintaining precise temperature control is critical:

  • Initial formation of the amino-ketoester intermediate: -78°C to -60°C
  • Cyclization reaction: Gradual warming from 0°C to room temperature
  • N-alkylation: 50-60°C for optimal substitution without epimerization
Solvent Selection

Solvent choice affects both reaction rate and stereoselectivity:

  • THF: Preferred for Weiler dianion formation and initial nucleophilic addition
  • Dioxane: Suitable for N-Boc removal
  • DMF/ACN: Effective for N-alkylation reactions
Catalyst and Base Selection

The choice of catalyst and base significantly impacts reaction efficiency and stereoselectivity:

  • For cyclization: NaHCO3 provides mild conditions that preserve stereochemistry
  • For N-alkylation: K2CO3 or Cs2CO3 in polar aprotic solvents yields optimal results

Influence of Reaction Time

Extended reaction times may lead to epimerization, particularly at the sensitive C-2 stereocenter. Optimal reaction times for key steps have been determined:

Reaction Step Optimal Time (h) Effect of Extended Time
Weiler dianion addition 2-4 Side reactions, decreased yield
N-Boc removal 1-2 Complete deprotection without degradation
Cyclization 4-6 Formation of desired diastereomer
N-alkylation 8-12 Complete substitution with minimal epimerization

Purification and Characterization

Chromatographic Purification

Column chromatography serves as the primary purification method for (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid and its intermediates:

  • Silica gel chromatography with gradient elution: Initial purification
  • Recommended solvent systems:
    • For intermediates: Hexane/EtOAc gradients (90:10 to 60:40)
    • For final compound: DCM/MeOH gradients (98:2 to 95:5)

Crystallization Procedures

For high-purity material, crystallization protocols have been developed:

  • Dissolve crude product in minimal EtOAc with gentle heating
  • Cool slowly to room temperature
  • Add hexane dropwise until cloud point is reached
  • Allow crystallization at 4°C for 12-24 hours
  • Filter and wash with cold hexane/EtOAc mixture (9:1)

Analytical Characterization

Complete characterization of (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid involves:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm structure and stereochemistry
    • Key diagnostic signals: H3 appears as a singlet at δ ~3.60 ppm
    • Trans-diaxial relationships can be identified by coupling constants
  • HPLC analysis: Determines purity and diastereomeric ratio
    • Recommended column: C18 reversed-phase
    • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Optical rotation: Confirms desired stereochemistry
  • Mass spectrometry: Verifies molecular formula

Comparative Analysis of Synthesis Methods

Efficiency Comparison

Various synthetic approaches can be evaluated based on their overall efficiency:

Synthetic Approach Overall Yield (%) Number of Steps Stereoselectivity Scalability
Two-step via δ-N-Boc-amino-β-ketoesters 55-65 4-5 High Good
One-pot procedure 57-61 2-3 Moderate Excellent
Organophotocatalysis route 45-55 1-2 Moderate to high Limited
Traditional modification of pre-formed rings 30-40 5-7 Variable Moderate

Cost and Practicality Assessment

When considering industrial applications, cost factors and practicality must be evaluated:

  • Starting material availability and cost
  • Reagent requirements and environmental impact
  • Purification complexity and waste generation
  • Equipment requirements and operational complexity

Stereochemical Control Analysis

The critical factor in the synthesis of (2R,3R)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is stereochemical control:

  • The two-step procedure using δ-N-Boc-amino-β-ketoesters provides excellent diastereoselectivity but requires careful handling of intermediates
  • The one-pot procedure offers operational simplicity with moderate to good stereoselectivity
  • Both approaches can be optimized to achieve >95% diastereomeric excess with proper control of reaction conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The aromatic ring may participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, analgesic, or antimicrobial agent, depending on its biological activity.

Industry

In industrial applications, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 6-oxopiperidine-3-carboxylic acid derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Biological Implications
(2R,3R)-2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid Not provided Likely C₁₇H₂₃NO₅ ~337.37* 2-Ethoxyphenyl at C2; 2-methoxyethyl at N1 Enhanced solubility due to methoxyethyl group; steric hindrance from ortho-ethoxy may affect receptor binding.
(2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid 1391468-33-9 C₁₅H₁₉NO₄ 277.32 Methyl group at N1; stereochemistry (2S,3S) Reduced steric bulk compared to 2-methoxyethyl; stereochemical differences may alter target selectivity .
(2R,3R)-1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid 1212189-30-4 C₁₅H₁₉NO₄ 277.32 Ethyl group at N1; para-methoxyphenyl at C2 Para-substitution may improve metabolic stability; ethyl group increases lipophilicity compared to methoxyethyl .
(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid 1212402-67-9 C₁₆H₂₁NO₅ 307.34 3,4-Dimethoxyphenyl at C2; ethyl at N1 Additional methoxy group enhances electron density and potential π-π stacking interactions; higher molecular weight may reduce bioavailability .
(2S,3S)-1-Ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid 1415811-48-1 C₁₅H₁₉NO₃ 261.32 4-Methylphenyl at C2; ethyl at N1; stereochemistry (2S,3S) Methyl group offers lower polarity than ethoxy/methoxy; stereochemistry may influence enantioselective activity .

*Estimated based on structural similarity to listed analogs.

Key Findings:

Ortho-substituted ethoxyphenyl groups (as in the target compound) introduce steric hindrance, which may limit binding to flat active sites but improve selectivity for pocket-shaped receptors .

Stereochemical Influence :

  • The (2R,3R) configuration distinguishes the target compound from (2S,3S) analogs, which may exhibit divergent binding affinities. For example, piroxicam analogs with specific stereochemistry showed enhanced anti-HIV activity via integrase inhibition .

Biological Activity Predictions :

  • Docking studies on related piperidine-3-carboxylic acids (e.g., piroxicam derivatives) suggest interactions with enzymes like HIV integrase, analogous to raltegravir .
  • Beta-lactone and redox-cofactor gene clusters in Pseudomonas () hint at microbial biosynthesis pathways for structurally related compounds with antitumor or antimicrobial activity.

Biological Activity

(2{R},3{R})-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid, also referred to by its CAS number 1008440-42-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₈H₂₃NO₃
  • Molecular Weight : 321.4 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with neurotransmitter systems and may influence pathways related to pain modulation and inflammation.

Biological Activity Overview

  • Antinociceptive Effects : Studies have indicated that the compound may possess antinociceptive properties, which could make it a candidate for pain management therapies.
  • Anti-inflammatory Properties : Preliminary data suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveReduced pain response in animal models
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
NeuroprotectiveDecreased oxidative stress markers

Case Study: Antinociceptive Activity

In a study conducted on rodent models, administration of this compound demonstrated a significant reduction in pain responses compared to control groups. The mechanism was hypothesized to involve modulation of the central nervous system's pain pathways, potentially through opioid receptor interactions.

Case Study: Anti-inflammatory Effects

Another investigation highlighted the compound's ability to reduce inflammation in a model of acute arthritis. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound, suggesting its utility in inflammatory conditions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Initial studies indicate:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver with potential interactions with cytochrome P450 enzymes.
  • Excretion : Renal excretion as metabolites.

Toxicological assessments have shown a favorable safety profile at therapeutic doses, although further studies are needed to evaluate long-term effects and potential drug interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.